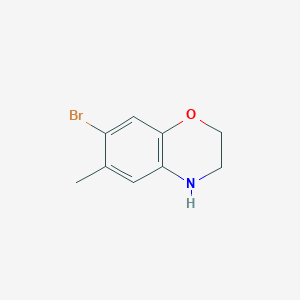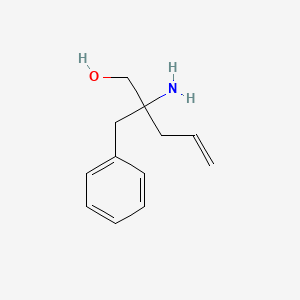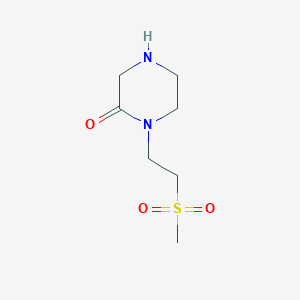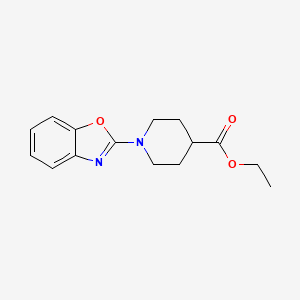
5-Fluoro-3-methylidene-1,2-dihydroindene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-methylidene-1,2-dihydroindene is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry . This compound, characterized by the presence of a fluorine atom and a methylidene group, exhibits unique chemical behaviors that are of significant interest to chemists and researchers.
Métodos De Preparación
The synthesis of 5-Fluoro-3-methylidene-1,2-dihydroindene typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis often begins with indene or its derivatives.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Methylidene Introduction: The methylidene group can be introduced through a Wittig reaction, using appropriate phosphonium ylides.
Cyclization: The final step involves cyclization to form the dihydroindene structure.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
5-Fluoro-3-methylidene-1,2-dihydroindene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its fully saturated form.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Fluoro-3-methylidene-1,2-dihydroindene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound’s biological activity is of interest in drug discovery and development, particularly for its potential antiviral and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 5-Fluoro-3-methylidene-1,2-dihydroindene exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
5-Fluoro-3-methylidene-1,2-dihydroindene can be compared with other indene derivatives such as:
- 5-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
- (5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid
- Indane (2,3-Dihydro-1H-indene)
These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical and biological properties .
Propiedades
Fórmula molecular |
C10H9F |
|---|---|
Peso molecular |
148.18 g/mol |
Nombre IUPAC |
5-fluoro-3-methylidene-1,2-dihydroindene |
InChI |
InChI=1S/C10H9F/c1-7-2-3-8-4-5-9(11)6-10(7)8/h4-6H,1-3H2 |
Clave InChI |
AESKZLZTYSHPBA-UHFFFAOYSA-N |
SMILES canónico |
C=C1CCC2=C1C=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-Methyl-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B13898479.png)
![5-benzyl-2-(4-tert-butylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B13898498.png)



![sodium;6-[3-[2-[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13898516.png)

![Methyl thieno[2,3-C]pyridine-4-carboxylate](/img/structure/B13898523.png)
![[cis-6-Methylmorpholin-3-yl]methanol;hydrochloride](/img/structure/B13898528.png)




